ethyl 2-(5-oxo-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate
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Overview
Description
Ethyl 2-(5-oxo-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a cyclopropane ring, and a pyrazole ring
Preparation Methods
The synthesis of ethyl 2-(5-oxo-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate involves multiple steps. The synthetic route typically starts with the preparation of the cyclopropane ring, followed by the introduction of the pyrazole ring and the trifluoromethyl group. The final step involves the esterification of the compound to form the ethyl acetate derivative. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Ethyl 2-(5-oxo-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-(5-oxo-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-(5-oxo-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group and the pyrazole ring are key functional groups that interact with enzymes or receptors, leading to the compound’s biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 2-(5-oxo-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(5-oxo-3-(methyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.
Ethyl 2-(5-oxo-3-(chloromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate: The presence of a chloromethyl group instead of a trifluoromethyl group can lead to different reactivity and applications. The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11F3N2O3 |
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Molecular Weight |
288.22 g/mol |
IUPAC Name |
ethyl 2-[5-oxo-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetate |
InChI |
InChI=1S/C12H11F3N2O3/c1-2-20-7(18)4-17-9-8(5-3-6(5)10(9)19)11(16-17)12(13,14)15/h5-6H,2-4H2,1H3 |
InChI Key |
BTZSUMUPJCMHCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=C(C3CC3C2=O)C(=N1)C(F)(F)F |
Origin of Product |
United States |
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